3-[(Trifluoromethyl)sulfonyl]propanoic acid
CAS No.: 1087784-56-2
Cat. No.: VC8392480
Molecular Formula: C4H5F3O4S
Molecular Weight: 206.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087784-56-2 |
|---|---|
| Molecular Formula | C4H5F3O4S |
| Molecular Weight | 206.14 g/mol |
| IUPAC Name | 3-(trifluoromethylsulfonyl)propanoic acid |
| Standard InChI | InChI=1S/C4H5F3O4S/c5-4(6,7)12(10,11)2-1-3(8)9/h1-2H2,(H,8,9) |
| Standard InChI Key | OIKOBHGDCJOQTF-UHFFFAOYSA-N |
| SMILES | C(CS(=O)(=O)C(F)(F)F)C(=O)O |
| Canonical SMILES | C(CS(=O)(=O)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 3-[(trifluoromethyl)sulfonyl]propanoic acid consists of a three-carbon propanoic acid backbone substituted at the third position with a trifluoromethylsulfonyl group (-SO₂CF₃). The trifluoromethyl group is bonded to the sulfonyl moiety, which is further attached to the terminal carbon of the propanoic acid chain. This arrangement creates a highly polarized molecule, with the sulfonyl group acting as a strong electron-withdrawing group and the trifluoromethyl group contributing to hydrophobicity .
Key structural features:
-
Molecular formula: C₄H₅F₃O₄S
-
Functional groups: Carboxylic acid (-COOH), sulfonyl (-SO₂-), trifluoromethyl (-CF₃)
The presence of these groups influences the compound’s acidity. The carboxylic acid moiety typically exhibits a pKa of ~2–3, while the sulfonyl group may further stabilize the conjugate base through resonance. Computational studies of analogous sulfonyl-containing acids suggest that the sulfonyl group can lower the pKa of adjacent acidic protons by 1–2 units compared to non-sulfonylated analogs .
Physicochemical Properties
The compound’s properties are shaped by its functional groups:
The trifluoromethyl group enhances lipid solubility, while the sulfonyl and carboxylic acid groups improve water solubility, creating a balance suitable for pharmaceutical formulations. Comparative analysis with 3,3,3-trifluoropropanoic acid (C₃H₃F₃O₂, MW 128.05 g/mol) highlights how the sulfonyl group increases molecular weight and polarity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume